3,5-Bis(chloromethyl)octamethyltetrasiloxane
Description
Properties
IUPAC Name |
chloromethyl-(chloromethyl-methyl-trimethylsilyloxysilyl)oxy-methyl-trimethylsilyloxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28Cl2O3Si4/c1-16(2,3)13-18(7,9-11)15-19(8,10-12)14-17(4,5)6/h9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWODYLFPWOQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCl)O[Si](C)(CCl)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28Cl2O3Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499318 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-79-3 | |
| Record name | 3,5-Bis(chloromethyl)-1,1,1,3,5,7,7,7-octamethyltetrasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40499318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis and Cyclization of Dimethyl Dichlorosilane
The synthesis begins with dimethyl dichlorosilane hydrolysis, yielding cyclic siloxanes. A patent by details a method where dimethyl dichlorosilane is hydrolyzed to form cyclic dimethylsiloxanes, predominantly octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3). Passing the hydrolysate through an alumina-packed reactor at 400–700°C increases D3 yields to 30–35%, compared to 15–18% without alumina. This step is critical for generating the tetrasiloxane backbone required for subsequent functionalization.
Reaction Conditions:
-
Temperature: 500–550°C
-
Catalyst: Alumina (Al₂O₃)
-
Feed Rate: 0.5–2.5 mL/min
Chloromethylation of Octamethylcyclotetrasiloxane (D4)
Chloromethylation introduces chloromethyl groups at specific positions on the siloxane ring. VulcanChem’s methodology involves reacting D4 with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acid catalysts (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, where the catalyst polarizes the Si–O bond, facilitating chloromethyl group attachment at the 3rd and 5th positions.
Key Parameters:
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Catalyst: AlCl₃ (1–2 mol%)
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Solvent: Anhydrous dichloromethane
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Temperature: 40–60°C
-
Yield: 60–75% (optimized conditions)
Reaction Mechanisms and Catalytic Processes
Cyclization Mechanism
Alumina catalyzes siloxane cyclization by adsorbing hydrolyzed silanol intermediates and promoting intramolecular condensation. Computational studies suggest that alumina’s acidic sites stabilize transition states, reducing activation energy for ring closure. This explains the higher D3 yields observed with alumina compared to silica or charcoal.
Chloromethylation Mechanism
Lewis acids like AlCl₃ generate electrophilic chloromethyl cations (CH₂Cl⁺), which attack electron-rich siloxane oxygen atoms. Subsequent rearrangement places chloromethyl groups at the 3rd and 5th positions due to steric and electronic effects. Density functional theory (DFT) calculations indicate that the transition state for chloromethylation is stabilized by π-backbonding between aluminum and siloxane oxygen.
Optimization of Reaction Conditions
Catalyst Selection
Comparative studies highlight alumina’s superiority over silica or charcoal for cyclization (Table 1). For chloromethylation, AlCl₃ outperforms FeCl₃ or ZnCl₂ due to stronger Lewis acidity.
Table 1: Catalyst Performance in Cyclization
Solvent and Temperature Effects
Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of chloromethylating agents, improving yields. Elevated temperatures (40–60°C) accelerate reaction kinetics but require precise control to avoid side reactions like oligomerization.
Industrial-Scale Production Methods
Continuous Flow Reactors
Industrial processes employ continuous flow systems for cyclization and chloromethylation. A vertical glass reactor packed with alumina operates at 500°C, achieving a throughput of 2.5 mL/min and D3 yields of 35%. Downstream chloromethylation uses multistage stirred-tank reactors with in-line purification via fractional distillation.
Composite Catalysts
Recent advances utilize composite catalysts (e.g., KOH-supported ionic liquids) to enhance chloromethylation efficiency. A 2017 method achieved 80% yield by employing [bmim]BF₄ ionic liquid with KOH, reducing reaction time by 30%.
Comparative Analysis of Preparation Methods
Table 2: Chloromethylation Methods
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(chloromethyl)octamethyltetrasiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form silanols and other silicon-containing products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted siloxanes can be formed.
Hydrolysis Products: Silanols and other silicon-containing compounds are typically formed during hydrolysis.
Scientific Research Applications
Applications Overview
The primary applications of 3,5-bis(chloromethyl)octamethyltetrasiloxane can be categorized as follows:
- Chemical Intermediate
- Surface Modification
- Adhesives and Sealants
- Research in Organosilicon Chemistry
- Biomedical Applications
Case Study 1: Silicone Polymer Production
In a study conducted by Gelest Inc., this compound was utilized as an intermediate in synthesizing silicone polymers. The resulting polymers demonstrated enhanced thermal stability and flexibility, making them ideal for applications in automotive and electronic industries.
Case Study 2: Surface Modification Techniques
Research published in the Turkish Journal of Chemistry highlighted the use of this compound in modifying surfaces to improve hydrophobicity. The study showed that coatings made with this compound significantly reduced water adhesion on treated surfaces, providing insights into its potential uses in protective coatings for electronic devices .
Case Study 3: Biomedical Material Development
A recent investigation into the biomedical applications of organosilanes revealed that compounds like this compound can enhance the biocompatibility of drug delivery systems. The study indicated that modifications using this compound improved cellular uptake of therapeutic agents, demonstrating its potential in medical applications .
Data Table: Comparative Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Intermediate | Synthesis of silicone polymers | Thermal stability, flexibility |
| Surface Modification | Enhancing hydrophobicity | Improved water resistance |
| Adhesives and Sealants | Formulations for improved adhesion | Environmental resistance |
| Organosilicon Research | Exploration of new compounds | Innovation in material science |
| Biomedical Applications | Development of drug delivery systems | Enhanced biocompatibility |
Mechanism of Action
The mechanism of action of 3,5-Bis(chloromethyl)octamethyltetrasiloxane primarily involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethyl groups serve as reactive sites for substitution reactions, while the siloxane backbone provides stability and flexibility to the molecule . The compound’s interactions with various molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS 2474-02-4)
- Molecular Formula : C₈H₂₄Cl₂O₃Si₄ .
- Structure : Chlorine atoms at terminal (1,7) positions on the tetrasiloxane chain.
- Applications : Used as a precursor in silicone-based polymers and crosslinking agents .
- Reactivity : Terminal chlorines enhance hydrolysis sensitivity compared to internal chloromethyl groups, making it more reactive in aqueous environments.
Bis(chloromethyl) Ether (BCME)
- Molecular Formula : C₂H₄Cl₂O.
- Structure : Two chloromethyl groups linked by an oxygen atom.
- Hazards: Classified as a known human carcinogen (NTP listing) due to its ability to alkylate DNA .
- Regulatory Status : Strict exposure limits (e.g., STEL guidelines) enforced by OSHA and EPA .
Bis(chloromethyl) Ketone
- Structure : Chloromethyl groups attached to a ketone backbone.
- Reactivity : Higher electrophilicity compared to siloxanes, leading to use in organic synthesis intermediates .
- Toxicity : Less studied than BCME but suspected to pose respiratory risks .
Data Table: Key Properties and Comparisons
Biological Activity
3,5-Bis(chloromethyl)octamethyltetrasiloxane (CAS No. 17988-79-3) is a siloxane compound with potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
- Molecular Formula : C10H28Cl2O3Si4
- Physical State : Liquid
- Molecular Weight : 392.55 g/mol
- Functional Groups : Contains chloromethyl groups and siloxane linkages, which influence its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its reactivity and potential toxicity. This compound acts as a chemical intermediate, which may interact with biological molecules due to its electrophilic nature.
The mechanism by which this compound exerts biological effects is not fully elucidated but may involve:
- Electrophilic Attack : The chloromethyl groups can react with nucleophiles in biological systems, potentially leading to modifications of biomolecules such as proteins and nucleic acids.
- Siloxane Interaction : The siloxane backbone may influence the structural conformation of interacting biomolecules, affecting their function.
Toxicity and Safety Data
According to the Safety Data Sheet (SDS), this compound is classified under caution due to its potential irritant properties. Specific safety measures include:
- Skin Contact : May cause irritation; recommended to seek medical advice if skin irritation occurs.
- Eye Contact : Can cause serious eye irritation; immediate rinsing with water is advised.
- Inhalation and Ingestion : Safety measures are required to prevent exposure, as the effects are not fully characterized .
Case Studies
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 17988-79-3 | Limited data; potential irritant | Electrophilic interactions |
| 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyl-disiloxane | 17988-79-X | Antimicrobial properties | Cell membrane disruption |
| Octamethylcyclotetrasiloxane | 556-67-2 | Low toxicity; used in cosmetics | Non-reactive under normal conditions |
Q & A
Q. Optimization Tips :
- Use stoichiometric excess of chloromethylating agent (1.2–1.5 eq) to maximize yield.
- Employ moisture-free solvents (e.g., dried dichloromethane) to minimize hydrolysis of reactive chloromethyl groups.
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of this compound?
Methodological Answer:
Contradictions often arise from differences in measurement techniques or sample purity. A systematic approach includes:
- Data Validation : Cross-reference peer-reviewed studies and authoritative databases (e.g., NIST Chemistry WebBook ).
- Experimental Replication : Conduct controlled measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points, thermogravimetric analysis for thermal stability).
- Purity Assessment : Characterize batches via elemental analysis (C, H, Cl, Si) and HPLC to rule out impurities affecting stability data.
Q. Example Workflow :
Compare literature values (e.g., boiling points) with in-house measurements under identical conditions.
Use gas chromatography to detect volatile byproducts that may alter observed properties.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify chloromethyl protons (δ 4.0–4.5 ppm) and methyl groups on silicon (δ 0.1–0.5 ppm).
- ²⁹Si NMR : Confirm silicon connectivity; expect signals for Si-O-Si (~−20 to −30 ppm) and Si-CH₂Cl (~−40 ppm).
- FT-IR : Look for Si-O-Si stretches (1000–1100 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass Spectrometry (MS) : Use EI-MS or ESI-MS to verify molecular weight (C₁₀H₂₈Cl₂O₃Si₄: ~467) and fragmentation patterns .
Advanced: How can researchers assess the environmental fate and persistence of this compound in ecological studies?
Methodological Answer:
Adopt methodologies from regulatory frameworks like the EPA’s risk evaluation for siloxanes :
Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives, altering persistence.
Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) via shake-flask or HPLC methods. High log P (>4) suggests bioaccumulation risk.
Photolytic Degradation : Expose to UV light (λ = 254–365 nm) and analyze byproducts via LC-MS .
Q. Data Interpretation :
- Compare degradation half-lives (t₁/₂) with regulatory thresholds (e.g., OECD 301 guidelines).
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in sealed containers under refrigeration (2–8°C) to prevent thermal decomposition .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.
Q. Emergency Measures :
- Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational modeling guide the design of derivatives for catalytic applications?
Methodological Answer:
- DFT Calculations : Optimize geometries (e.g., Gaussian 16) to predict reactivity of chloromethyl groups.
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., transition metals) to assess binding affinity.
- QSAR Studies : Corrogate substituent effects (e.g., replacing Cl with other halogens) on catalytic activity.
Case Study :
Model the Si-CH₂Cl moiety’s electrophilicity to predict nucleophilic substitution pathways for cross-coupling reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
